2-Bornanethione

Description

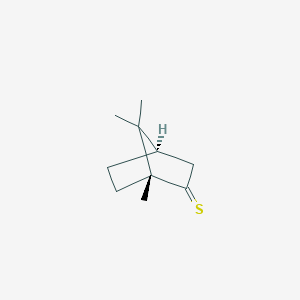

Structure

3D Structure

Properties

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864086 | |

| Record name | Thiocamphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6 | |

| Record name | Thiocamphor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocamphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOCAMPHOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WA22E7HFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bornanethione and Analogous Thioketones

Thionation Strategies Employing Sulfur-Transfer Reagents

The most direct route to thioketones from their corresponding ketone precursors involves the use of sulfur-transfer reagents. These reagents effectively replace the oxygen atom of a carbonyl group with a sulfur atom. Among the most prominent and widely utilized of these are Lawesson's reagent and phosphorus pentasulfide.

Application of Lawesson's Reagent

Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, is a highly effective thionating agent for converting carbonyl compounds into thiocarbonyls. beilstein-journals.orgrsc.org Its popularity stems from its generally milder reaction conditions and higher yields compared to other thionating agents like phosphorus pentasulfide. chemrxiv.org The mechanism of action involves the dissociation of the central four-membered phosphorus-sulfur ring into two reactive dithiophosphine ylides (R-PS₂). beilstein-journals.orgchemrxiv.org These ylides then react with the ketone.

The reaction is typically carried out by refluxing the ketone with Lawesson's reagent in an inert aromatic solvent. globalauthorid.com Research has demonstrated the successful thionation of various ketones, including complex structures, highlighting the reagent's versatility. researchgate.net For instance, one procedure involves refluxing the starting ketone with two equivalents of Lawesson's reagent in o-xylene (B151617) for 24 hours. globalauthorid.com In other applications, the addition of a base like triethylamine (B128534) has been noted. researchgate.net An advantageous solvent-free method has also been reported, which utilizes Lawesson's reagent to achieve high yields of the corresponding thio-analogues without the need for dry solvents or an excess of the reagent. organic-chemistry.orggoogle.com

Table 1: Selected Reaction Conditions for Thionation using Lawesson's Reagent This table is interactive. Click on the headers to sort the data.

| Starting Material Type | Reagent Ratio (LR:Ketone) | Solvent | Temperature | Time (h) | Additive | Yield |

|---|---|---|---|---|---|---|

| Imidazolidin-2-one | 2:1 | o-Xylene | 145 °C (Reflux) | 24 | None | 93% |

| Pheophorbide a | 2:1 | Toluene (B28343) | Reflux | 0.75 | Triethylamine | 36% |

| Pyropheophorbide a | 2:1 | Toluene | Reflux | 0.75 | Triethylamine | 39% |

Utilization of Phosphorus Pentasulfide

Phosphorus pentasulfide (P₄S₁₀) is a foundational reagent in organosulfur chemistry and one of the earliest used for the thionation of ketones. nih.govnii.ac.jp Structurally, its molecule resembles adamantane. uzh.ch The conversion of ketones to thioketones using P₄S₁₀ typically involves heating a suspension of the reagent with the ketone in a high-boiling solvent such as toluene or xylene. nih.gov

While effective, reactions with phosphorus pentasulfide often demand more forcing conditions—higher temperatures and longer reaction times—and may result in lower or more variable yields compared to Lawesson's reagent. chemrxiv.orgnih.gov P₄S₁₀ has been known to be used in large excess to drive the reaction to completion. nih.gov Despite the development of milder reagents like LR, P₄S₁₀ remains a useful and versatile tool, particularly for certain substrates or when economic factors are a consideration. nii.ac.jp It is also the precursor for the synthesis of Lawesson's reagent itself, which is prepared by reacting P₄S₁₀ with anisole. nii.ac.jpuzh.ch

Table 2: Comparison of Lawesson's Reagent and Phosphorus Pentasulfide for Thionation This table is interactive. Click on the headers to sort the data.

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |

|---|---|---|

| Typical Conditions | Milder (e.g., reflux in toluene/xylene) | Harsher (e.g., higher temperatures, longer times) |

| Reagent Stoichiometry | Often near-stoichiometric or slight excess | Often requires a large excess |

| Yields | Generally good to high | Often variable |

| Byproducts | Phosphine oxides | Phosphoric acid (upon hydrolysis) |

| Precursor Status | Synthesized from P₄S₁₀ | Elemental precursor |

Stereoselective Synthesis of Bornane-Derived Thioketones

The rigid, chiral bicyclic structure of the bornane skeleton makes it a valuable scaffold in stereoselective synthesis. When synthesizing derivatives of 2-bornanethione, controlling the stereochemistry is often a critical objective. Research into functionalized chiral derivatives based on the bornane skeleton has led to specific synthetic pathways that preserve or introduce chirality in a controlled manner.

A notable example involves the synthesis of functionalized chiral imidazole (B134444) derivatives starting from d-camphor. This multi-step process includes the formation of 10-halobornane-2-thiones, specifically 10-bromobornane-2-thiones or 10-iodobornane-2-thiones, as key intermediates. The synthesis begins with a chiral precursor (d-camphor), and the subsequent transformations are designed to yield specific stereoisomers. The thionation step, which converts the C2-carbonyl of the camphor (B46023) derivative into a thiocarbonyl, is a crucial part of this sequence, leading to a chiral bornane-derived thioketone. The inherent chirality of the starting material guides the stereochemical outcome of the reaction sequence.

Exploration of Novel Precursors and Reaction Pathways in Thioketone Formation

Beyond the direct thionation of ketones, organic chemists have explored alternative precursors and reaction pathways to access thioketones, often under milder conditions or to achieve functionalities not possible through direct methods.

One innovative strategy involves the use of 1,3-dithiolanes as precursors to thioketones. nih.gov Ketones can be readily converted into their 1,3-dithiolane (B1216140) derivatives by reaction with ethane-1,2-dithiol. These dithiolanes, which can be considered protected forms of the thioketone, can then be treated with a base to generate the target thioketone in good yields. nih.gov This approach avoids the often harsh conditions of direct thionation. Furthermore, the use of 2-silylated 1,3-dithiolanes has been shown to be a superior method for preparing certain sterically crowded thioketone derivatives.

Another novel approach is the synthesis of β-thioketones via a thia-Michael addition. This metal-free catalytic strategy involves the reaction of enone derivatives with thiols. This method does not start from a simple ketone but rather constructs the β-thioketone framework by forming a new carbon-sulfur bond, offering a powerful alternative for the synthesis of this particular class of thioketones with high efficiency.

Advanced Spectroscopic Characterization Techniques in 2 Bornanethione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-Bornanethione, both ¹H and ¹³C NMR provide critical data for assigning the constitution and stereochemistry of the molecule.

In ¹³C NMR studies, the chemical shift of the thiocarbonyl carbon (C=S) is particularly noteworthy. It resonates at a significantly lower field compared to the carbonyl carbon (C=O) in its analogue, camphor (B46023). For instance, the C-2 carbon in thiocamphor appears at approximately 265.5 ppm, whereas in camphor it is around 217.1 ppm. rsc.org This substantial downfield shift is attributed to the paramagnetic screening term (σp), which is inversely proportional to the mean excitation energy (ΔE) of magnetically allowed transitions. rsc.org The C=S bond has a smaller ΔE, corresponding to the longer wavelength n → π* transition, which results in a greater deshielding effect and a lower field chemical shift for the carbon atom. rsc.org The assignments for other carbon atoms in the bicyclic framework have also been determined, providing a complete carbon skeleton map. rsc.org

¹H NMR spectroscopy, especially at high frequencies like 220 MHz, allows for the detailed assignment of the various protons in the molecule. The chemical shifts and coupling constants of the protons provide information about their electronic environment and spatial relationships. Aromatic solvent-induced shifts (ASIS), observed when changing the solvent from deuteriochloroform (CDCl₃) to perdeuteriobenzene (C₆D₆), have been used to probe the electronic nature and polarity of the C=S bond. rsc.org The near equality of the ASIS values for thiocamphor and camphor suggests that their dipole moments are very similar. cdnsciencepub.com

Table 1: ¹³C NMR Chemical Shift Data for this compound (Thiocamphor) and Camphor

| Carbon Atom | This compound (ppm in CCl₄) | Camphor (ppm in CCl₄) |

|---|---|---|

| C-1 | 60.0 | 59.0 |

| C-2 | -76.6 | -22.2 |

| C-3 | 137.3 | 149.3 |

| C-4 | 158.0 | 149.3 |

| C-5 | 165.7 | 165.5 |

| C-6 | 152.0 | 162.2 |

| C-7 | 54.2 | 54.2 |

| C-8 | 171.8 | 172.5 |

| C-9 | 172.6 | 173.2 |

| C-10 | 180.7 | 182.8 |

Data sourced from Demarco et al., 1972. rsc.org

Mass Spectrometry in Molecular Analysis and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov The mass spectrum of this compound shows a distinct molecular ion (M⁺) peak, which confirms its molecular weight. ichem.mdnih.gov

Under electron impact (EI) ionization, the molecular ion of this compound is energetically unstable and breaks down into smaller, charged fragments. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. The dominant fragmentation pathways often involve cleavages adjacent to the functional group or rearrangements. wpmucdn.com For this compound, the key fragments observed in its mass spectrum provide clues to its bicyclic structure. The analysis of these fragments helps in confirming the connectivity of the atoms within the molecule. tandfonline.com

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Relative Intensity | Possible Fragment |

|---|---|---|

| 168 | Top Peak | [C₁₀H₁₆S]⁺ (Molecular Ion) |

| 125 | Second Highest | [M - C₃H₇]⁺ or [M - CHS]⁺ |

| 113 | Third Highest | [C₈H₁₇]⁺ |

Data sourced from PubChem CID 5446. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rcsb.orgaip.org By directing X-rays at a single crystal of a compound, a unique diffraction pattern is generated, which can be mathematically analyzed to yield a detailed model of the molecular structure, including bond lengths, bond angles, and conformation. sigmaaldrich.com

The crystal structure of this compound has been studied, revealing an orthorhombic crystal system. researchgate.net More complex structural analyses have been performed on this compound when bound to proteins. For example, the crystal structure of cytochrome P-450CAM complexed with thiocamphor has been determined. rcsb.org In this complex, the thiocamphor molecule is oriented within the active site, but its orientation differs from that of camphor, suggesting a non-productive binding mode. rcsb.org The lack of a hydrogen bond between the thiocarbonyl group and the protein allows for greater mobility in the active site. rcsb.org Another study reported the single crystal structure of a dinuclear molybdenum complex containing a thiocamphor ligand, providing precise measurements of the Mo-Mo and C-S bond lengths. These studies are crucial for understanding how this compound interacts with other molecules in the solid state.

Table 3: Selected Crystallographic Data for a this compound-containing Complex

| Parameter | Value | Compound |

|---|---|---|

| Crystal System | Orthorhombic | R-thiocamphor |

| Mo-Mo Bond Length | 3.145 Å | {h⁵-C₅H₅)Mo₂(CO)₄L} (L=thiocamphor) |

| C-S Bond Length | 2.769 Å | {h⁵-C₅H₅)Mo₂(CO)₄L} (L=thiocamphor) |

Data sourced from Raag & Poulos, 1991 and Al-Harthi et al., 2014. rcsb.orgresearchgate.net

Vibrational and Electronic Spectroscopy (IR, Raman, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about functional groups and electronic transitions.

Infrared (IR) and Raman Spectroscopy are complementary vibrational techniques. edinst.com IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecular polarizability. cdnsciencepub.com For this compound, the most characteristic vibration is the C=S stretch. The IR spectrum shows an absorption band for the thiocarbonyl group, which has been reported around 1150 cm⁻¹ or 910 cm⁻¹. kyoto-u.ac.jpcdnsciencepub.com The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org Raman spectroscopy is particularly sensitive to the non-polar C-C bonds in the bicyclic framework. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. nih.gov this compound is a colored compound, appearing orange, which indicates it absorbs light in the visible region. rsc.org Its UV-Vis spectrum is characterized by a weak absorption band at a longer wavelength corresponding to the n → π* transition of the thiocarbonyl group, and a much stronger band at a shorter wavelength due to the π → π* transition. cdnsciencepub.com Studies have also identified Rydberg transitions in the gas-phase spectrum. cdnsciencepub.com

Table 4: Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~910-1150 | C=S stretch |

| UV-Vis (in DMF) | 477 | n → π* transition |

| UV-Vis (in DMF) | 311 | π → π* transition |

| UV-Vis (gas phase) | ~207 | Rydberg transition (D ← X) |

| UV-Vis (gas phase) | ~204 | Rydberg transition (E ← X) |

Data sourced from multiple studies. cdnsciencepub.comkyoto-u.ac.jpcdnsciencepub.com

Chemical Reactivity and Mechanistic Investigations of 2 Bornanethione

Photochemical Transformations of the Thiocarbonyl Moiety

The thiocarbonyl group of 2-bornanethione, also known as thiocamphor, exhibits a rich and varied photochemistry. Upon absorption of light, the molecule is promoted to an excited state, initiating a cascade of reactions that include cycloadditions, hydrogen abstractions, and rearrangements. These transformations are often dictated by the nature of the excited state and the surrounding chemical environment.

[2+2]-Cycloaddition with Alkynes and Subsequent Rearrangements

The photochemical [2+2]-cycloaddition of this compound with alkynes represents a key transformation of the thiocarbonyl moiety. researchgate.netcsic.es This reaction typically proceeds via the excited triplet state of the thione, which acts as a diradical and adds to the alkyne to form a four-membered thiete ring. researchgate.net The stability and subsequent reactivity of these thietes are highly dependent on the substituents on the alkyne.

For instance, the photochemical reaction of this compound with bis(methylthio)ethyne leads to the formation of a stable [2+2]-cycloadduct, a thiete. researchgate.netacs.org However, these thietes can undergo further photochemical rearrangements.

Detailed research findings have shown that the irradiation of this compound in the presence of various alkynes can lead to different product distributions. The reaction's efficiency and the stability of the resulting cycloadducts are influenced by factors such as the electronic properties of the alkyne. organic-chemistry.orgnih.gov Electron-deficient alkynes have been shown to be effective partners in rhodium-catalyzed intermolecular [2+2] cycloadditions, highlighting the versatility of this reaction class. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| This compound | Bis(methylthio)ethyne | Photochemical | Thiete | researchgate.netacs.org |

| Terminal Alkynes | Electron-Deficient Alkenes | Rhodium Catalyst | Cyclobutene | organic-chemistry.org |

| Alkynes | Maleimides | Photochemical, HFIP/TFA | Cycloadduct | nih.gov |

Intramolecular Processes: Hydrogen Abstraction and Isomerization

In addition to intermolecular reactions, photoexcited this compound can undergo intramolecular processes. numberanalytics.com These reactions are contingent on the molecule's conformation and the proximity of abstractable hydrogen atoms to the excited thiocarbonyl group.

Intramolecular hydrogen abstraction is a well-documented photochemical process where an excited carbonyl or thiocarbonyl group abstracts a hydrogen atom from another part of the same molecule. numberanalytics.comrsc.org This process is governed by the molecular structure and the accessibility of the hydrogen atom. numberanalytics.com In the case of this compound, the rigid bornane framework influences which hydrogens are susceptible to abstraction. The photochemical reaction of this compound with bis(methylthio)ethyne not only yields the [2+2] cycloadduct but also products resulting from intramolecular hydrogen abstraction. acs.org

Photoisomerization, the light-induced conversion of one isomer to another, is another significant intramolecular pathway. beilstein-journals.orgnih.govnih.gov For this compound, this can involve the rearrangement of the carbon skeleton or changes in stereochemistry. The specific isomerization pathway is often dependent on the wavelength of light used for excitation and the nature of the solvent.

| Process | Key Features | Influencing Factors | Ref |

| Intramolecular Hydrogen Abstraction | Excited thiocarbonyl abstracts a hydrogen from within the same molecule. | Molecular structure, proximity of hydrogen atoms. | numberanalytics.comrsc.org |

| Photoisomerization | Light-induced conversion between isomers. | Wavelength of light, solvent. | beilstein-journals.orgnih.govnih.gov |

Formation and Reactivity of Thiete Intermediates

Thietes, the four-membered sulfur-containing heterocycles formed from the [2+2]-cycloaddition of thiocarbonyls and alkynes, are often transient intermediates. researchgate.net Their stability is a crucial factor in determining the final product distribution of the photochemical reaction.

The isolation and characterization of thietes from the reaction of aromatic thiones with certain alkynes have provided valuable insights into their properties. researchgate.net These intermediates can undergo various subsequent reactions, including electrocyclic ring-opening to form α,β-unsaturated thioketones or rearrangements to other heterocyclic systems. The specific reaction pathway taken by the thiete intermediate is influenced by both thermal and photochemical conditions.

Cycloaddition Chemistry with Diverse Dipolarophiles

The thiocarbonyl group of this compound can also participate in cycloaddition reactions with 1,3-dipolar compounds, acting as a dipolarophile. These reactions are powerful methods for constructing five-membered heterocyclic rings.

1,3-Dipolar Cycloaddition with Nitrilimines: Stereochemical Control

The 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrilimine, and a dipolarophile, like this compound, is a concerted pericyclic reaction that leads to the formation of a five-membered ring. wikipedia.orgscribd.comorganic-chemistry.org These reactions are known for their high degree of stereospecificity, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org

The reaction of this compound with nitrilimines offers a route to novel spiro-thiadiazoline derivatives. The stereochemical outcome of this reaction is of significant interest, as the rigid bicyclic structure of the bornane moiety can direct the approach of the 1,3-dipole, leading to high diastereoselectivity. mdpi.com Mechanistic studies, often supported by computational methods, help to rationalize the observed stereochemical control by examining the transition state energies of the possible cycloaddition pathways. mdpi.com

| Dipole | Dipolarophile | Product Type | Key Feature | Ref |

| Nitrilimine | This compound | Spiro-thiadiazoline | High Stereochemical Control | wikipedia.orgmdpi.com |

| Nitrilimine | Thioaurone | Spiropyrazoline | High Regioselectivity | mdpi.com |

| Nitrile Oxide | (-)-β-Caryophyllene | Polycyclic Isoxazoline | Stereoselective | mdpi.com |

[3+2]-Cycloaddition with Diazo Compounds: Formation of Thiadiazolines and Ylides

Diazo compounds are versatile 1,3-dipoles that react with thioketones like this compound in [3+2]-cycloaddition reactions to furnish five-membered heterocycles. organic-chemistry.orgbeilstein-journals.orgorgsyn.org The initial adducts are often Δ³-1,3,4-thiadiazolines, which can be stable or undergo further transformations.

The reaction of this compound with diazo compounds can lead to the formation of thiadiazolines. Depending on the substituents on the diazo compound and the reaction conditions, these thiadiazolines may lose nitrogen to form a thiocarbonyl ylide. wikipedia.orgnih.gov A thiocarbonyl ylide is a reactive intermediate that can be trapped by various dipolarophiles or undergo electrocyclization. The competition between the stability of the thiadiazoline and the formation of the ylide is a key aspect of this chemistry. beilstein-journals.org The use of catalysts, such as rhodium(II) complexes, can influence the reaction pathway, favoring either ylide formation or other processes. beilstein-journals.orgnih.gov

| Diazo Compound Type | Reactant | Intermediate/Product | Catalyst/Conditions | Ref |

| General Diazo Compounds | Arynes | Indazoles | CsF or TBAF | organic-chemistry.orgorgsyn.org |

| Enoldiazo Compounds | α-Diazocarboximides | Epoxypyrrolo[1,2-a]azepine or Cyclopenta researchgate.netwikipedia.orgpyrrolo[2,1-b]oxazole | Copper(I) or Dirhodium(II) | nih.gov |

| α-Diazo-β-ketoesters | Methionine/Cysteine derivatives | Cyclic Sulfonium Ylide and Carbonyl Ylide | Rhodium(II) | beilstein-journals.org |

Enantioselective [2+1] Cycloaddition for Thiirane (B1199164) Synthesis

The synthesis of thiiranes, three-membered sulfur-containing heterocycles, from thioketones and diazo compounds is a significant transformation in organic chemistry. This reaction can be viewed as a [2+1] cycloaddition of a carbene, generated from the diazo compound, to the C=S bond. A pioneering study has detailed the first enantioselective [2+1] cycloaddition of thioketones with α-diazo pyrazoleamides. nih.gov This reaction, catalyzed by chiral N,N'-dioxide/cobalt(II) complexes, demonstrates high efficiency and stereoselectivity, affording tetrasubstituted thiiranes in excellent yields (up to 99%) and with high enantiomeric excess (up to 97% ee). nih.gov

The proposed mechanism, supported by density functional theory calculations, involves the formation of a doublet state cobalt(II) carbenoid. This intermediate then reacts with the thioketone to form a quartet cobalt(II)-bound thiocarbonyl ylide, which subsequently cyclizes to the thiirane. nih.gov Although this study did not specifically report the use of this compound, the high reactivity and stereoselectivity observed for other thioketones suggest that this methodology could be a viable route for the enantioselective synthesis of thiiranes derived from this compound.

The reaction of this compound with diazo compounds is known to proceed through the formation of a thiocarbonyl ylide intermediate. For instance, the reaction with diethyl diazomethanephosphonate leads to the corresponding thiirane-2-phosphonate. This transformation is believed to occur via an initial 1,3-dipolar cycloaddition to form a 2,5-dihydro-1,3,4-thiadiazole intermediate, which then loses nitrogen to generate the thiocarbonyl ylide. A subsequent 1,3-dipolar electrocyclization of this ylide yields the final thiirane product.

| Catalyst System | Diazo Reagent | Thioketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Chiral N,N'-Dioxide/Co(II) | α-Diazo pyrazoleamides | Various | up to 99 | up to 97 | >19:1 |

Table 1: Representative Results for Enantioselective [2+1] Cycloaddition of Thioketones nih.gov

Reactions Involving the Sulfur Atom and Bornane Scaffold

Electrophilic Alkylation of Thiocarbonyl S-Oxides

The sulfur atom of the thiocarbonyl group in this compound can be oxidized to form a thiocarbonyl S-oxide, also known as a sulfine. These sulfines are reactive intermediates that can undergo further transformations. A key reaction of thiocamphor S-oxide is its electrophilic alkylation.

Research has shown that treatment of thiocamphor S-oxide with thallium(I) ethoxide results in the formation of a thallium(I) vinyl-sulfenate. This intermediate is a soft nucleophile and readily undergoes alkylation at the sulfur atom when treated with various alkyl halides. researchgate.net This S-alkylation leads to the formation of α,β-unsaturated sulfoxides. researchgate.net These resulting sulfoxides can be further oxidized to the corresponding sulfones, which have also been synthesized through an alternative route involving the S-alkylation of vinyl sulfides derived from thiocamphor. researchgate.net

| Alkylating Agent | Product (α,β-Unsaturated Sulfoxide) |

| CH₃I | S-methyl derivative |

| C₆H₅CH₂Br | S-benzyl derivative |

| CH₂=CHCH₂Br | S-allyl derivative |

| EtOOCCH₂Br | S-ethoxycarbonylmethyl derivative |

| NCCH₂Cl | S-cyanomethyl derivative |

| CH₃COCH₂Cl | S-acetonyl derivative |

| p-BrC₆H₄COCH₂Br | S-(p-bromophenacyl) derivative |

Table 2: Electrophilic Alkylation of Thiocamphor S-oxide via a Thallium(I) Vinyl-sulfenate Intermediate researchgate.net

Fluoride-Anion Catalyzed Sulfurization

The reaction of thioketones with elemental sulfur in the presence of a fluoride (B91410) anion catalyst provides a method for the synthesis of sulfur-rich heterocycles. nih.gov The fluoride anion acts as a superior activator of elemental sulfur (S₈). nih.gov This activation generates nucleophilic fluoropolysulfide anions (FSₓ⁻) in situ. nih.gov These reactive sulfurizing agents then attack the electrophilic carbon of the thiocarbonyl group in a carbophilic addition. nih.gov

This addition leads to the formation of a dithiirane (B14625396) intermediate, which is in equilibrium with its open-chain diradical or zwitterionic form. nih.gov From this key intermediate, several reaction pathways are possible, including dimerization to form 1,2,4,5-tetrathianes or intramolecular insertion reactions. nih.gov While specific studies on the fluoride-anion catalyzed sulfurization of this compound are not extensively detailed in the searched literature, the general mechanism suggests its potential applicability. The enolizable nature of (1R)-thiocamphor has been noted in the context of other reactions, indicating its reactivity towards such transformations.

Interactions with Carbenes and Carbenoids

Carbenes and carbenoids are highly reactive species that can interact with the thiocarbonyl group of this compound. libretexts.orgmasterorganicchemistry.com The reaction of thiocamphor with diazomethane, a common carbene precursor, has been studied. Below 0 °C, thiocamphor readily undergoes a [2+3]-cycloaddition with diazomethane. Subsequent elimination of nitrogen at higher temperatures (around 10 °C) can lead to the formation of 2-methylsulfanyl-2-bornene. This product is an isomer of the expected intermediate thiocarbonyl S-methanide and is proposed to form via a 1,4-hydrogen shift within the ylide intermediate.

Carbenoids, such as the Simmons-Smith reagent (iodomethylzinc iodide), are also known to react with alkenes to form cyclopropanes. libretexts.orgwikipedia.org While specific studies on the reaction of Simmons-Smith reagent with this compound are not detailed, it is known to react with allylic thioethers to generate sulfur ylides, which can then undergo researchgate.netbyjus.com-sigmatropic rearrangements. wikipedia.org This suggests that the interaction of carbenoids with the sulfur atom of this compound is a plausible reaction pathway.

Tautomeric Behavior Studies

This compound exists in equilibrium with its enethiol tautomer. mdpi.com This is an example of thione-enethiol tautomerism, which is analogous to the more common keto-enol tautomerism. nih.gov The position of this equilibrium can be influenced by various factors, including the solvent.

Spectroscopic studies have provided evidence for the existence of both tautomeric forms. For instance, in a study of thionated essential oils, both thiocamphor (the thione form) and its corresponding enethiol tautomer were detected and characterized by gas chromatography-mass spectrometry. The enethiol form is generally observed to have a shorter retention time in gas chromatography. The study of keto-enol tautomerism in various compounds has shown that the enol form can be favored in non-polar solvents, while the keto form is often more stable in polar aprotic solvents. nih.govnih.gov Similar solvent effects are expected to influence the thione-enethiol equilibrium of this compound. Furthermore, the formation of an isonitroso derivative of thiocamphor, which involves the reaction at the methylene (B1212753) group adjacent to the thiocarbonyl, provides chemical evidence for the presence of the enolizable proton and the accessibility of the enethiol form.

Theoretical and Computational Chemistry Studies on 2 Bornanethione

Quantum Chemical Modeling of Molecular Geometry and Electronic Structure

Quantum chemical modeling provides a foundational understanding of a molecule's three-dimensional shape and the distribution of its electrons, which are crucial determinants of its physical and chemical properties. mdpi.comfortunejournals.com For 2-Bornanethione, also known as thiocamphor, methods like Density Functional Theory (DFT) are employed to perform geometry optimizations and calculate electronic properties. mdpi.comnih.gov

Calculations are typically initiated by constructing an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation on the potential energy surface. aps.org Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly used to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the key structural features include the rigid bicyclo[2.2.1]heptane framework and the carbon-sulfur double bond (thione group).

Electronic structure analysis involves calculating properties derived from the molecular wavefunction or electron density. These include the molecular orbital energies, dipole moment, and atomic charges. This data helps in understanding the molecule's polarity, reactivity sites, and spectroscopic behavior. mdpi.comresearchgate.netresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound (Note: These are typical values derived from DFT calculations on similar bicyclic thioketones and may vary slightly based on the level of theory.)

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | C=S | 1.65 Å |

| Bond Length | C-C (bridgehead) | 1.55 Å |

| Bond Angle | C-C(S)-C | 115° |

| Dihedral Angle | C-C-C-C (boat) | ~70° |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. mdpi.comnumberanalytics.com For this compound, DFT calculations have been instrumental in explaining the outcomes of reactions, particularly cycloadditions involving the C=S double bond.

A notable example is the highly diastereoselective 1,3-dipolar cycloaddition of nitrilimines to (1R)-thiocamphor (an enantiomer of this compound). tandfonline.comresearchgate.net DFT is used to model the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.orgscielo.brresearchgate.net

Transition State Analysis and Energy Profiles

A transition state (TS) represents the highest energy point along a reaction coordinate. numberanalytics.com By locating and characterizing the TS structures for a given reaction, chemists can calculate the activation energy (energy barrier), which is a key determinant of the reaction rate. researchgate.netmdpi.com For the cycloaddition of a nitrilimine to this compound, computational studies map out the energy profile for the formation of the resulting spiro-1,3,4-thiadiazole product. tandfonline.comchemrxiv.org The calculations typically show a concerted, although often asynchronous, mechanism where the two new sigma bonds form in a single kinetic step. chemrxiv.org The energy released upon formation of the product (the enthalpy of reaction) can also be determined from the energy profile.

Table 2: Illustrative Energy Profile for a [3+2] Cycloaddition Reaction of this compound (Note: Values are representative for this class of reaction, given in kcal/mol relative to the reactants.)

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State | +10 to +15 | +20 to +25 |

| Product | -30 to -40 | -25 to -35 |

Stereoselectivity Prediction and Rationalization

Many reactions can lead to multiple stereoisomeric products. This compound is a chiral molecule, and its rigid bicyclic structure creates two distinct faces for attack: the less sterically hindered exo face and the more hindered endo face. DFT calculations are exceptionally useful for predicting and explaining the observed stereoselectivity. rsc.org

In the case of the nitrilimine cycloaddition to (1R)-thiocamphor, experiments show a high degree of diastereoselectivity, with the 1,3-dipole adding preferentially to one face of the C=S bond. tandfonline.com Theoretical studies rationalize this by calculating the activation energies for the two possible pathways: attack from the exo face versus the endo face. The transition state corresponding to the lower energy pathway is more easily accessible, leading to the major product. uq.edu.auosti.gov The energy difference between the two transition states can be used to predict the ratio of diastereomers, often with remarkable agreement with experimental results. The steric hindrance caused by the gem-dimethyl group is a key factor favoring the observed stereochemical outcome. tandfonline.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals govern whether a reaction is favorable. numberanalytics.comnumberanalytics.comimperial.ac.uk

For a [3+2] cycloaddition reaction between a 1,3-dipole like a nitrilimine and a dipolarophile like this compound, the reaction is typically controlled by the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.orgnumberanalytics.com The smaller the energy gap between the interacting orbitals, the more favorable the reaction.

Normal-electron-demand reaction: HOMO(1,3-dipole) interacts with LUMO(dipolarophile).

Inverse-electron-demand reaction: LUMO(1,3-dipole) interacts with HOMO(dipolarophile).

DFT calculations provide the energies and spatial distributions of the HOMO and LUMO for both this compound and the reacting partner. ucsb.edu For the C=S bond in this compound, the LUMO is typically the π* antibonding orbital. Analysis of the orbital coefficients can predict the regioselectivity of the cycloaddition, as the new bonds will preferentially form between the atoms with the largest orbital coefficients in the respective HOMO and LUMO. ucsb.edunumberanalytics.com

Table 3: Typical FMO Energies for Reactants in a [3+2] Cycloaddition (Note: Values are illustrative, in electron volts (eV), and depend on the specific reactants and computational level.)

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| Nitrilimine (Dipole) | HOMO | -5.5 to -6.5 |

| Nitrilimine (Dipole) | LUMO | -0.5 to -1.5 |

| This compound (Dipolarophile) | HOMO | -7.0 to -8.0 |

| This compound (Dipolarophile) | LUMO | -1.0 to -2.0 |

Thermochemical Calculations and Thermodynamic Stability

Thermochemical calculations determine the energy changes associated with a chemical reaction, indicating whether the products are more or less stable than the reactants. rsc.orgyoutube.com Using DFT, key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed. arxiv.org

Solvation Effects and Environmental Influence on Electronic Structure

Chemical reactions are typically performed in a solvent, which can significantly influence reactivity and reaction pathways. mdpi.com Computational models can account for these environmental effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.compreprints.org In this approach, the solute (e.g., this compound) is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent.

The inclusion of a solvent model can alter the calculated electronic structure and geometry of the molecule. mdpi.comnih.gov For instance, polar solvents can stabilize charged or highly polar species, such as zwitterionic transition states, by lowering their energy. mdpi.com This can lead to a change in the activation energy and, in some cases, even alter the reaction mechanism or stereochemical outcome compared to the gas phase. mdpi.com While specific published studies on the solvation of this compound are scarce, the standard computational protocol would involve re-calculating the geometries and energy profiles described in the previous sections within a PCM framework to assess the influence of different solvents on its reactivity and stability. rsc.org

Role of 2 Bornanethione in Asymmetric Catalysis and Stereoselective Synthesis

Chiral Thiones as Precursors for Enantioenriched Scaffolds

Chiral thiones, which are sulfur analogs of ketones, can serve as valuable precursors in the synthesis of enantioenriched scaffolds—molecular frameworks with a high excess of one enantiomer. The inherent chirality of these thiones can influence the stereochemical outcome of subsequent reactions, guiding the formation of new stereocenters. While the broader class of chiral thiones has been investigated for this purpose, specific research detailing the application of 2-Bornanethione as a precursor for generating a wide range of enantioenriched scaffolds is not extensively documented in publicly available scientific literature. The principle involves the temporary incorporation of the chiral thione, which directs the stereoselective formation of the desired product, after which the chiral auxiliary can be cleaved.

Diastereoselective Control in Heterocycle Formation

The synthesis of heterocyclic compounds, which contain atoms of at least two different elements in their rings, is a major focus of organic synthesis due to their prevalence in natural products and pharmaceuticals. When a new stereocenter is formed in a molecule that already contains one or more stereocenters, the resulting stereoisomers are called diastereomers. Diastereoselective reactions aim to produce one diastereomer in preference to others.

The rigid bicyclic structure of the bornane framework in this compound could theoretically provide a well-defined chiral environment to control the approach of reagents, thus influencing the diastereoselectivity of heterocycle-forming reactions. However, specific studies demonstrating the successful and systematic application of this compound for diastereoselective control in the synthesis of various heterocycles are not readily found in the current body of scientific research. Such studies would typically involve reacting this compound or its derivatives with other molecules to form complex heterocyclic structures and analyzing the ratio of the resulting diastereomers.

Strategies for Chiral Induction in Thioketone-Mediated Reactions

Chiral induction is the process by which a chiral entity, such as a catalyst or an auxiliary, influences the formation of a new chiral center in a reactant molecule, leading to an excess of one enantiomer. In the context of thioketone-mediated reactions, the chiral thioketone itself can act as the source of induction.

For this compound, its inherent chirality, derived from the camphor (B46023) backbone, is the basis for its potential in chiral induction. Theoretical strategies for its use would involve reactions where the thiocarbonyl group participates directly, and the steric and electronic properties of the bornane skeleton dictate the facial selectivity of the attack of a nucleophile or electrophile. This would lead to the preferential formation of one enantiomer of the product. Despite the theoretical potential, detailed and published research outlining specific and successful strategies for chiral induction in reactions directly mediated by this compound is scarce.

Future Prospects for this compound in Advanced Asymmetric Methodologies

The future development of asymmetric synthesis relies on the discovery and application of novel, efficient, and selective chiral catalysts and auxiliaries. For a compound like this compound, its future prospects in advanced asymmetric methodologies would depend on several factors. These include its ease of synthesis and modification, its effectiveness in inducing high levels of stereoselectivity, and its applicability to a broad range of chemical transformations.

Potential areas of future research could involve:

Development of Novel Ligands: Using this compound as a building block for the synthesis of new chiral ligands for transition-metal catalysis.

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts for various asymmetric reactions.

Mechanistic Studies: Conducting detailed computational and experimental studies to understand the mechanism of chiral induction by the bornane-based thione scaffold.

However, for these future prospects to be realized, foundational research demonstrating the viability and effectiveness of this compound in fundamental asymmetric reactions is necessary. Currently, the limited availability of such research makes it difficult to predict the specific trajectory of its application in advanced asymmetric methodologies. The exploration of its potential remains an open area for synthetic organic chemists.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Derivatization Strategies

The development of new, efficient, and stereoselective synthetic routes to 2-bornanethione and its derivatives is a primary area for future research. While the thionation of camphor (B46023) is the conventional approach, exploring alternative methods could provide higher yields, better purity, and access to a wider range of related structures.

Future investigations could focus on:

Advanced Thionating Reagents: The use of modern thionating agents beyond traditional phosphorus pentasulfide (P₂S₅) or Lawesson's reagent could offer milder reaction conditions and improved selectivity. researchgate.netorganic-chemistry.orgsantiago-lab.com Research into reagents like a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (P₄S₁₀/HMDO) or P₄S₁₀ supported on alumina (B75360) (P₄S₁₀/Al₂O₃) may prove fruitful for the conversion of camphor and its derivatives to the corresponding thioketones. researchgate.netmdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation to the thionation process could significantly reduce reaction times and potentially increase yields, as has been demonstrated for other ketone-to-thioketone conversions. mdpi.comnih.gov

Novel Derivatization Reactions: The inherent reactivity of the thiocarbonyl group in this compound opens up a vast landscape for derivatization. researchgate.net Its utility as a "super-dienophile" and "super-dipolarophile" in cycloaddition reactions is a particularly promising area. uzh.ch Future work should explore [4+2], [3+2], and [2+2] cycloaddition reactions to create a diverse library of novel, sulfur-containing chiral heterocycles derived from this compound. tandfonline.com These new compounds could possess unique biological activities or material properties. The synthesis of ferrocenyl-substituted thioketones has shown promise in materials and medicinal chemistry, suggesting a potential avenue for creating novel this compound derivatives. nih.govresearchgate.net

Table 1: Potential Thionating Reagents for Novel this compound Synthesis

| Reagent | Potential Advantages | Reference |

|---|---|---|

| Lawesson's Reagent (LR) | Milder than P₄S₁₀, well-established for various ketones. | organic-chemistry.orgsantiago-lab.comnih.gov |

| P₄S₁₀/Hexamethyldisiloxane (HMDO) | Efficient for ketones, esters, and amides; byproducts are easily removed. | mdpi.comaudreyli.com |

| P₄S₁₀/Al₂O₃ | Simple and convenient method reported for thioketone synthesis. | researchgate.net |

| Bis(trimethylsilyl)sulfide | Alternative method for converting ketones to thiones. | wikipedia.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully understand and optimize the synthesis and derivatization of this compound, advanced, real-time monitoring techniques are essential. In-situ spectroscopic methods allow for the direct observation of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms without the need for offline sampling.

Future research should employ:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™, which use fiber-optic probes, can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and products in real-time. mt.comnih.govnih.gov This would be invaluable for studying the kinetics of thionation reactions to produce this compound or its subsequent derivatization, providing insights that could lead to process optimization. rsc.org

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-heavy environments and can provide detailed information about the molecular backbone. acs.orgmt.com The use of fiber-optic Raman probes, including ex-situ configurations, can enable the non-invasive monitoring of both homogeneous and heterogeneous reaction systems. acs.orghoriba.comrsc.org Ultraviolet-Resonance Raman (UV-RR) could be particularly useful for monitoring reactions involving low concentrations of reactants. oxinst.com

Online NMR Spectroscopy: The integration of benchtop NMR spectrometers into flow chemistry setups allows for continuous, real-time feedback on reaction progress, including the formation of isomers and unstable intermediates. researchgate.netmagritek.com This could be a powerful tool for optimizing the synthesis of specific this compound derivatives.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound | Reference |

|---|---|---|---|

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, products. Reaction kinetics and mechanisms. | Monitoring synthesis and derivatization reactions. | mt.comnih.govnih.gov |

| Raman Spectroscopy | Molecular fingerprint, information on low-frequency modes, crystal lattice, and molecular backbone. Suitable for aqueous media. | In-line monitoring of polymerization or crystallization. | mt.comhoriba.combeilstein-journals.org |

| Online NMR Spectroscopy | Quantitative insights into kinetics, intermediates, and final products; stereoisomer formation. | Real-time optimization in continuous flow synthesis. | researchgate.netmagritek.com |

Integrated Computational-Experimental Approaches for Mechanism Discovery

A synergistic approach that combines experimental data with high-level computational modeling is a powerful strategy for gaining deep mechanistic insight into the chemical transformations of this compound. Density Functional Theory (DFT) calculations have become an indispensable tool for studying the electronic structure and reaction mechanisms of organic molecules, including sulfur-containing compounds. acs.orgnih.govacs.org

Future research directions include:

DFT Modeling of Reaction Pathways: Computational studies can be used to map the potential energy surfaces of reactions involving this compound. This can help elucidate complex reaction mechanisms, such as those in cycloaddition reactions, by identifying transition states and reactive intermediates. nih.govuzh.chresearchgate.net For example, DFT can distinguish between stepwise and concerted mechanisms and predict regioselectivity and stereoselectivity, which can then be verified experimentally. nih.gov

Rationalizing Reactivity: DFT calculations can provide a theoretical framework to understand the unique reactivity of the thiocarbonyl group in this compound compared to its carbonyl analog, camphor. nih.gov This understanding can guide the design of new reactions and catalysts.

Spectroscopic Prediction: Computational models can predict spectroscopic signatures (e.g., IR, Raman, NMR) for proposed intermediates, which can then be compared with data obtained from the in-situ monitoring techniques described in the previous section. This integrated approach provides a robust method for confirming mechanistic hypotheses.

Potential in Materials Science and Chiral Recognition Studies

The inherent chirality and unique chemical functionality of this compound make it an attractive building block for advanced materials and applications in chiral science. chiralpedia.comyale.edu These areas represent significant and largely untapped potential for the compound.

Chiral Materials: Materials science is increasingly focused on the use of chiral molecules to create materials with novel optical, electronic, and mechanical properties. chiralpedia.comrice.edumdpi.com Future research could explore the incorporation of this compound as a chiral monomer into polymers. The resulting chiral polymers could exhibit unique properties such as circular dichroism or the ability to emit or reflect circularly polarized light, with potential applications in optical devices and sensors. numberanalytics.com The thiocarbonyl group itself is a known functional group in polymer science, used in applications like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, suggesting that this compound could play a role in developing new functional polymers. researchgate.netrsc.orgrsc.org

Chiral Recognition: The separation and detection of enantiomers are critical in the pharmaceutical and chemical industries. numberanalytics.com Chiral molecules are essential for these processes, acting as chiral selectors in chromatography or as the recognition element in sensors. The rigid, chiral scaffold of this compound makes it an interesting candidate for development into a novel chiral stationary phase (CSP) for HPLC or as a chiral selector in other separation techniques. thieme-connect.com Furthermore, derivatives of this compound could be investigated for their ability to selectively bind to other chiral molecules, paving the way for new chiral sensors. The development of chiral thiourea (B124793) catalysts for asymmetric reactions highlights the potential of sulfur-containing chiral molecules in catalysis and recognition. jst.go.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.